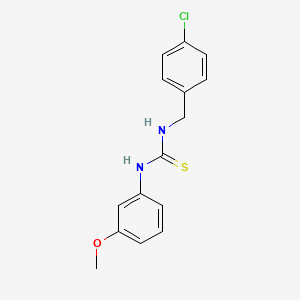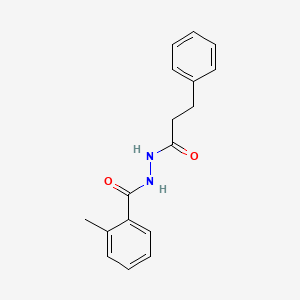
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea, also known as CTM, is a chemical compound that has gained significant attention in the field of scientific research. CTM is a thiourea derivative that exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea is not fully understood. However, it is believed that N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea exerts its biological effects by modulating various signaling pathways. N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis. N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea also inhibits the activity of viral enzymes and prevents the formation of new viral particles. In addition, N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea reduces inflammation by inhibiting the activity of NF-κB.
実験室実験の利点と制限
The advantages of using N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea in lab experiments include its wide range of biological activities, its ability to induce apoptosis and inhibit tumor cell proliferation, and its antiviral and anti-inflammatory effects. However, the limitations of using N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea in lab experiments include its limited solubility in water, its potential toxicity at high concentrations, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea. One area of research is the development of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea derivatives with improved solubility and reduced toxicity. Another area of research is the identification of the specific signaling pathways that are modulated by N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea. This information could lead to the development of more targeted therapies for cancer and viral infections. Furthermore, the potential use of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea in combination with other drugs for enhanced therapeutic effects should be explored. Finally, more research is needed to determine the safety and efficacy of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea in animal models and human clinical trials.
合成法
The synthesis of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea involves the reaction of 4-chlorobenzyl isothiocyanate with 3-methoxyaniline in the presence of a base. The reaction yields N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea as a white crystalline solid with a melting point of 212-214°C. The purity of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. The antitumor activity of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea has been demonstrated in various cancer cell lines, including breast, lung, and prostate cancer. N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea has been shown to induce apoptosis and inhibit tumor cell proliferation by regulating the expression of genes involved in cell cycle progression and apoptosis.
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea also exhibits antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea inhibits viral replication by targeting viral enzymes and preventing the formation of new viral particles. In addition, N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea has anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis and colitis.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-19-14-4-2-3-13(9-14)18-15(20)17-10-11-5-7-12(16)8-6-11/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHCZUPYUXMHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(3-methoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5692829.png)

![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)
![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)



![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)

![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)

![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)

